Triphenyl(2-trimethylsilylethyl)phosphanium;hydroiodide
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Overview
Description
Triphenyl(2-trimethylsilylethyl)phosphanium;hydroiodide is a chemical compound with the molecular formula C23H28IPSi. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a triphenylphosphonium group and a trimethylsilylethyl group, which contribute to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2-trimethylsilylethyl)phosphanium;hydroiodide typically involves the reaction of triphenylphosphine with 2-trimethylsilylethyl iodide. The reaction is carried out under inert conditions to prevent moisture and air from affecting the reaction. The general reaction scheme is as follows:
Ph3P+I-CH2CH2Si(CH3)3→Ph3P-CH2CH2Si(CH3)3I
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(2-trimethylsilylethyl)phosphanium;hydroiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilylethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Triphenyl(2-trimethylsilylethyl)phosphanium;hydroiodide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in Wittig reactions to form alkenes.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triphenyl(2-trimethylsilylethyl)phosphanium;hydroiodide involves the formation of a phosphonium ylide intermediate. This intermediate can undergo various reactions, such as the Wittig reaction, to form carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar reactivity but lacks the trimethylsilylethyl group.
Trimethylsilylphosphine: Contains a trimethylsilyl group but differs in its reactivity and applications.
Uniqueness
Triphenyl(2-trimethylsilylethyl)phosphanium;hydroiodide is unique due to the presence of both the triphenylphosphonium and trimethylsilylethyl groups, which provide distinct reactivity and stability compared to other phosphonium salts. This makes it particularly useful in specific organic synthesis applications where these properties are advantageous.
Properties
Molecular Formula |
C23H29IPSi+ |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
triphenyl(2-trimethylsilylethyl)phosphanium;hydroiodide |
InChI |
InChI=1S/C23H28PSi.HI/c1-25(2,3)20-19-24(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,19-20H2,1-3H3;1H/q+1; |
InChI Key |
NXZYPOSEOPBJMW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |
Origin of Product |
United States |
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